![molecular formula C18H13ClFN3O3S B2535460 N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide CAS No. 872620-41-2](/img/structure/B2535460.png)

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

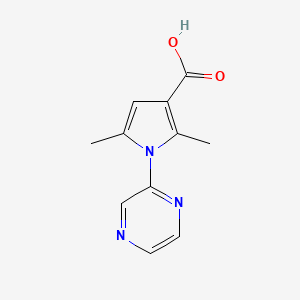

Overview

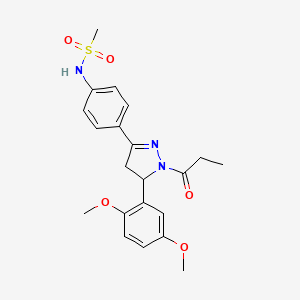

Description

1,3,4-Oxadiazoles are a type of organic compound containing a five-membered ring structure with three heteroatoms, one of which is an oxygen atom and the other two are nitrogen atoms . Compounds with a chlorophenyl group have a chlorine atom attached to a phenyl group, which is a ring of six carbon atoms .

Synthesis Analysis

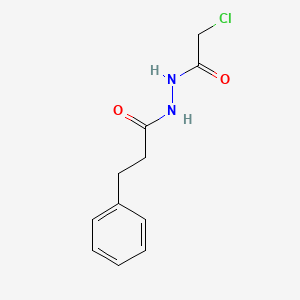

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The resulting compound can then be further modified to introduce other functional groups .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing three heteroatoms. The presence of these heteroatoms can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

1,3,4-Oxadiazoles can participate in a variety of chemical reactions, largely due to the presence of the heteroatoms in the ring structure. These reactions can be used to introduce a wide range of functional groups into the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the specific functional groups it contains. For example, the presence of the 1,3,4-oxadiazole ring can influence a compound’s solubility, boiling point, and reactivity .Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized a series of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of α-chymotrypsin enzyme. The synthesis process involved esterification, hydrazinolysis, and subsequent reactions to achieve the desired compounds, which were characterized using IR, 1H-NMR, and EI-MS spectral analysis (Siddiqui et al., 2014).

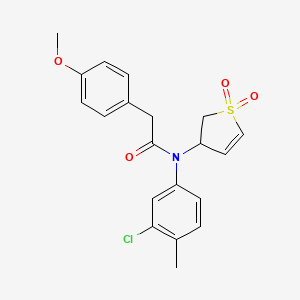

Antimicrobial Applications

Another study focused on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine moieties, demonstrating promising antimicrobial activities. These compounds, particularly those with a fluorine atom at the 4th position of the benzoyl group, showed significant activity against various bacterial and fungal strains, highlighting the critical role of fluorine in enhancing antimicrobial properties (Desai, Rajpara, & Joshi, 2013).

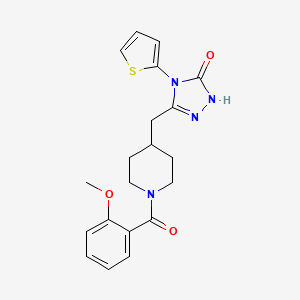

Enzyme Inhibition and Antitumor Potential

The inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives has been explored, with compounds showing potent inhibition. This study suggests the possibility of designing more potent and selective inhibitors with applications as antitumor agents, highlighting the diverse biological activities of these compounds (Ilies et al., 2003).

Antioxidant and Antibacterial Activities

The crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have shown good antibacterial activity against Staphylococcus aureus and potent antioxidant activity. This indicates the potential use of these compounds in developing treatments for bacterial infections and as antioxidants (Karanth et al., 2019).

Application in Agriculture

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. One particular compound significantly reduced rice bacterial leaf blight in greenhouse conditions and field trials, showing potential as an agricultural antimicrobial agent (Shi et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target various proteins and enzymes involved in cellular processes .

Mode of Action

It is common for such compounds to interact with their targets by binding to active sites, thereby modulating the function of the target .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biochemical pathways, often leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been found to exert various effects at the molecular and cellular levels, often leading to changes in cell behavior .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of such compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O3S/c19-13-5-1-11(2-6-13)15(24)10-27-18-23-22-16(26-18)9-21-17(25)12-3-7-14(20)8-4-12/h1-8H,9-10H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMVOTOYSOEDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3,4,5,6-Pentafluorophenoxy)sulfonyl]-benzenecarboxylic acid](/img/structure/B2535377.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2535382.png)

![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)

![3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2535392.png)

![2-[(2,4-Dimethylphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2535395.png)

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)

![4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2535398.png)